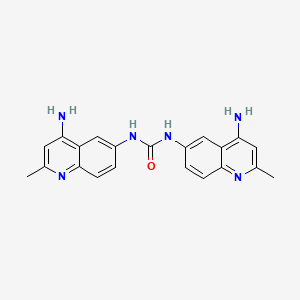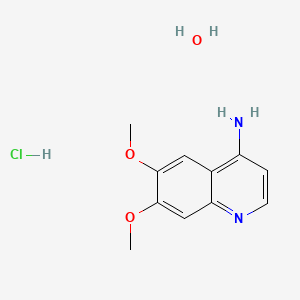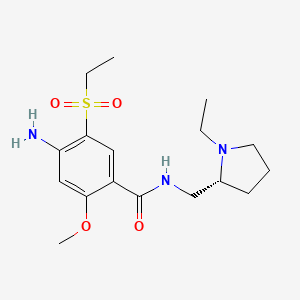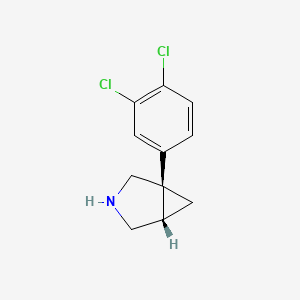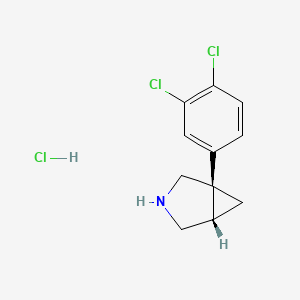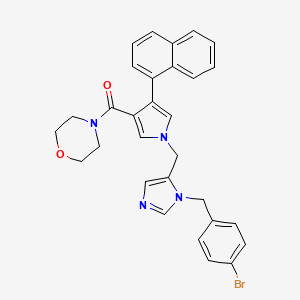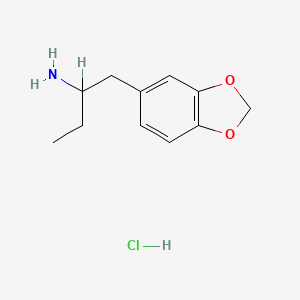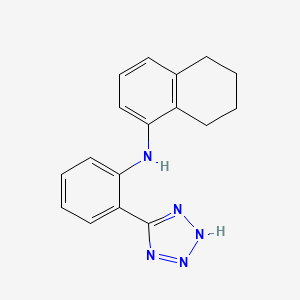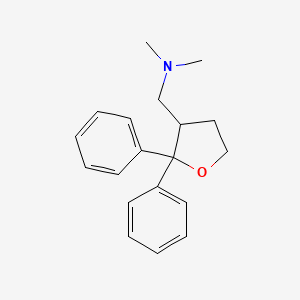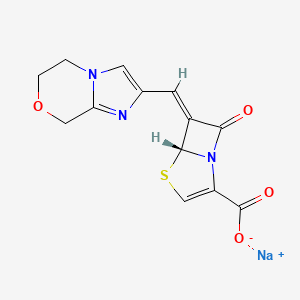
Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-279700 is a potent oral activity inhibitor that belongs to a new family of aniline 5-azimidazolaquoxaline analogs. It exhibits excellent anti-inflammatory activity both in vivo and in vitro. This compound is particularly effective against p56LCK and T cell proliferation, blocking the production of pro-inflammatory cytokines such as interleukin-2 and tumor necrosis factor-alpha .
Applications De Recherche Scientifique
BMS-279700 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of specific kinases.
Biology: Investigated for its effects on T cell proliferation and cytokine production.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases.
Industry: Utilized in the development of new anti-inflammatory drugs and related compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BMS-279700 involves the reaction of 2-chloro-6-methylphenyl with 3-methyl-1-piperazinylimidazo[1,5-a]pyrido[3,2-e]pyrazin-6-amine. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of BMS-279700 is carried out through a series of well-controlled chemical reactions, ensuring high purity and yield. The process involves multiple steps, including purification and crystallization, to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
BMS-279700 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: BMS-279700 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new analogs with different functional groups .
Mécanisme D'action
BMS-279700 exerts its effects by inhibiting the activity of the tyrosine-protein kinase LCK. This inhibition blocks the signaling pathways involved in T cell activation and proliferation, leading to a reduction in the production of pro-inflammatory cytokines such as interleukin-2 and tumor necrosis factor-alpha .
Comparaison Avec Des Composés Similaires
Similar Compounds
BMS-345541: Another kinase inhibitor with similar anti-inflammatory properties.
BMS-599626: A compound with comparable mechanisms of action targeting different kinases.
Uniqueness
BMS-279700 is unique due to its specific inhibition of the tyrosine-protein kinase LCK, which plays a crucial role in T cell activation. This specificity makes it a valuable tool for studying T cell-related immune responses and developing targeted therapies for inflammatory diseases .
Propriétés
Numéro CAS |
240814-54-4 |
|---|---|
Formule moléculaire |
C21H22ClN7 |
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
N-(2-chloro-6-methylphenyl)-12-[(3S)-3-methylpiperazin-1-yl]-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-amine |
InChI |
InChI=1S/C21H22ClN7/c1-13-4-3-5-15(22)19(13)27-20-17-10-23-12-29(17)21-16(25-20)6-7-18(26-21)28-9-8-24-14(2)11-28/h3-7,10,12,14,24H,8-9,11H2,1-2H3,(H,25,27)/t14-/m0/s1 |
Clé InChI |
PUNYTBZWCMNSRO-AWEZNQCLSA-N |
SMILES isomérique |
C[C@H]1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C |
SMILES |
CC1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C |
SMILES canonique |
CC1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- (1,5-a)pyrido(3,2-e)pyrazin-6-amine BMS-279700 BMS279700 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



